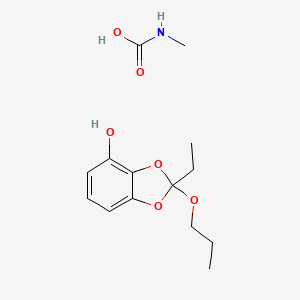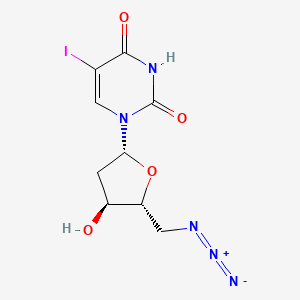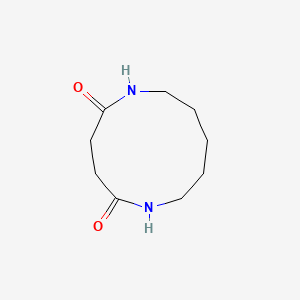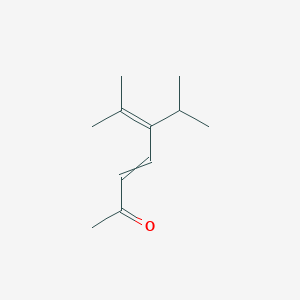
6-Methyl-5-(propan-2-yl)hepta-3,5-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-5-(propan-2-yl)hepta-3,5-dien-2-one, also known as 6-Methyl-3,5-heptadien-2-one, is an organic compound with the molecular formula C8H12O and a molecular weight of 124.1803 g/mol . This compound is characterized by its unique structure, which includes a heptadiene backbone with methyl and isopropyl substituents.
Preparation Methods
The synthesis of 6-Methyl-5-(propan-2-yl)hepta-3,5-dien-2-one can be achieved through several methods:
Reaction of 2-methylbuten-2-al with acetone: This reaction is carried out in the presence of sodium ethylate or sodium hydroxide as a base.
Pyrolysis of tertiary acetylenic carbinyl acetoacetates: This method involves the use of an acid catalyst to facilitate the reaction.
Chemical Reactions Analysis
6-Methyl-5-(propan-2-yl)hepta-3,5-dien-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the double bonds, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methyl-5-(propan-2-yl)hepta-3,5-dien-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its characteristic odor.
Mechanism of Action
The mechanism of action of 6-Methyl-5-(propan-2-yl)hepta-3,5-dien-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
6-Methyl-5-(propan-2-yl)hepta-3,5-dien-2-one can be compared with other similar compounds, such as:
6-Methyl-3,5-heptadien-2-one: This is a stereoisomer with similar chemical properties but different spatial arrangement.
2-Methyl-2,4-heptadien-6-one: Another isomer with a different substitution pattern.
6-Methylhepta-3,5-dien-2-one: A compound with a similar backbone but different substituents.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
60845-33-2 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
6-methyl-5-propan-2-ylhepta-3,5-dien-2-one |
InChI |
InChI=1S/C11H18O/c1-8(2)11(9(3)4)7-6-10(5)12/h6-8H,1-5H3 |
InChI Key |
WAKMQGOOAHDRNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C(C)C)C=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14609315.png)
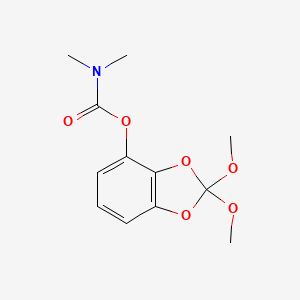
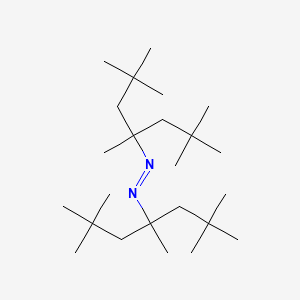

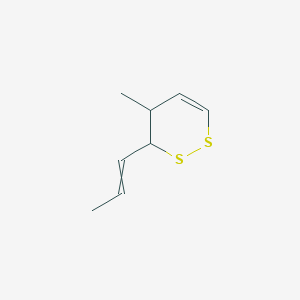

![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)
![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)

stannane](/img/structure/B14609382.png)
![2-[(2-Chloro-2-phenylpropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14609387.png)
